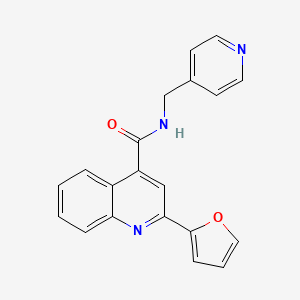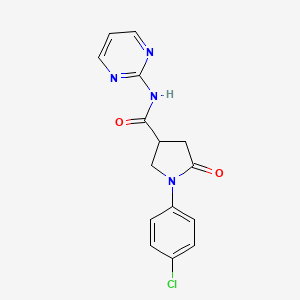
2-(furan-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction or a similar cross-coupling reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the quinoline core.
Reduction: Reduction reactions could target the carboxamide group or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(furan-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)quinoline-4-carboxamide
- N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
- 2-(furan-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Uniqueness
2-(furan-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is unique due to the combination of the furan, pyridine, and quinoline moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H15N3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c24-20(22-13-14-7-9-21-10-8-14)16-12-18(19-6-3-11-25-19)23-17-5-2-1-4-15(16)17/h1-12H,13H2,(H,22,24) |
InChI Key |
KHEAKYFQNAUQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B11155895.png)

![3-[(2S)-1-(4-benzylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]quinazolin-4(3H)-one](/img/structure/B11155914.png)
![4-ethyl-6-[(2-ethylpiperidino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B11155915.png)
methanone](/img/structure/B11155918.png)

![[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11155932.png)
![3-[2-(4-chlorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11155936.png)

![Propyl 4-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B11155942.png)

![N-[4-(acetylamino)phenyl]-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11155981.png)


